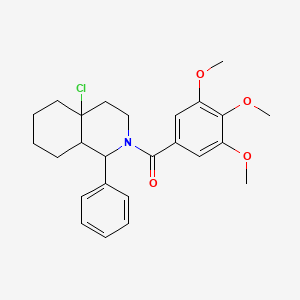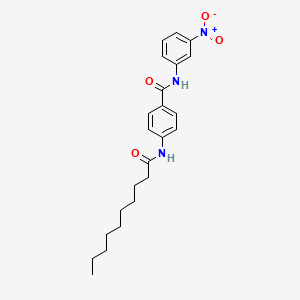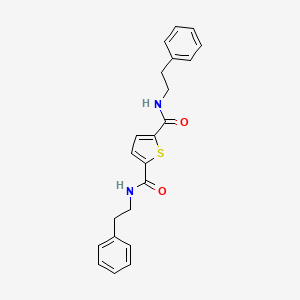![molecular formula C19H20ClN3O3 B15021738 N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15021738.png)
N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique chemical structure, which includes a chlorinated aromatic ring, a methoxy group, and a hydrazinecarbonyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 3-chloro-2-methylbenzaldehyde with 2-methoxybenzaldehyde in the presence of hydrazine hydrate to form the hydrazone intermediate.
Acylation reaction: The hydrazone intermediate is then reacted with 3-chloropropanoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Substituted aromatic derivatives
科学研究应用
N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarbonyl moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. Additionally, the aromatic rings and methoxy group may facilitate interactions with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(3-CHLORO-2-METHYLPHENYL)-3-(5-(3-CHLOROPHENYL)-2-FURYL)PROPANAMIDE
- N-(3-CHLORO-2-METHYLPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)PROPANAMIDE
- N-(3-CHLORO-4-METHYLPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)PROPANAMIDE
Uniqueness
N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its combination of a chlorinated aromatic ring, a methoxy group, and a hydrazinecarbonyl moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
属性
分子式 |
C19H20ClN3O3 |
|---|---|
分子量 |
373.8 g/mol |
IUPAC 名称 |
N-(3-chloro-2-methylphenyl)-N'-[(E)-(2-methoxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C19H20ClN3O3/c1-13-15(20)7-5-8-16(13)22-18(24)10-11-19(25)23-21-12-14-6-3-4-9-17(14)26-2/h3-9,12H,10-11H2,1-2H3,(H,22,24)(H,23,25)/b21-12+ |
InChI 键 |
NTDZAPYDYANASM-CIAFOILYSA-N |
手性 SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)N/N=C/C2=CC=CC=C2OC |
规范 SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NN=CC2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(prop-2-en-1-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}acetamide](/img/structure/B15021661.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15021664.png)

![3-(3,4-dimethoxyphenyl)-12-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B15021667.png)
![3-{2-[4-(propan-2-yl)benzyl]imidazo[2,1-b][1,3]thiazol-6-yl}-2H-chromen-2-one](/img/structure/B15021673.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B15021681.png)

![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15021688.png)


![Ethyl 4-[4-(diethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15021699.png)
![N-tert-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B15021702.png)
![[1,2,4]Triazolo[4,3-b][1,2,4]triazin-3-amine](/img/structure/B15021710.png)
![4-Chloro-2-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]-6-nitrophenol](/img/structure/B15021720.png)
